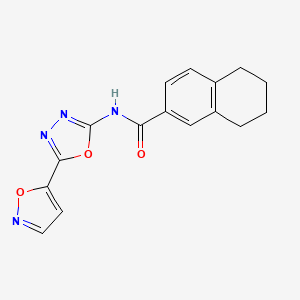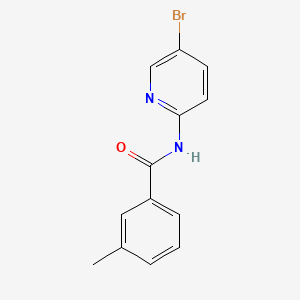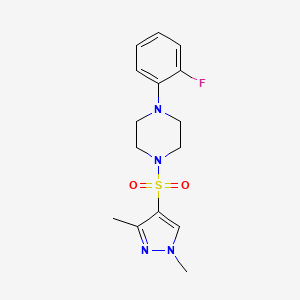
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one, also known as PMK-BM or PMK glycidate, is a chemical compound that has gained significant attention in recent years due to its use in the illicit production of MDMA (ecstasy). Although PMK-BM has no approved medical or industrial uses, it is commonly used as a precursor in the synthesis of MDMA, a popular recreational drug that is known for its euphoric and empathogenic effects. In We will also discuss the future directions for research on PMK-BM.
科学的研究の応用
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has been the focus of several scientific studies due to its use as a precursor in the synthesis of MDMA. Researchers have investigated various aspects of this compound, including its chemical properties, stability, and reactivity. Additionally, studies have been conducted to develop new methods for the synthesis of this compound and to optimize existing methods for increased yield and purity.
作用機序
The mechanism of action of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is not well understood, but it is believed to act as a prodrug for MDMA. This compound is converted to MDP2P, which is then further metabolized to MDMA in the body. MDMA is known to increase the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that regulate mood, appetite, and other physiological functions. This increase in neurotransmitter release is believed to be responsible for the euphoric and empathogenic effects of MDMA.
Biochemical and physiological effects:
This compound itself has no known biochemical or physiological effects, as it is not active in the body. However, its metabolite, MDMA, has been shown to have a range of effects on the body, including increased heart rate, blood pressure, and body temperature. MDMA can also cause dehydration, muscle cramping, and other adverse effects. Long-term use of MDMA has been associated with neurotoxicity and cognitive impairment.
実験室実験の利点と制限
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is commonly used in the illicit production of MDMA, but it also has potential applications in the laboratory. Its use as a precursor in the synthesis of MDMA allows researchers to study the effects of MDMA in a controlled environment. However, the use of this compound in lab experiments is limited by its illegality and potential for abuse. Additionally, the synthesis of this compound requires specialized equipment and knowledge of organic chemistry, which may limit its accessibility to researchers.
将来の方向性
Future research on 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one could focus on developing new methods for its synthesis that are more efficient and sustainable. Additionally, studies could be conducted to investigate the effects of this compound and its metabolites on the body and brain. This research could help to better understand the mechanism of action of MDMA and its potential therapeutic applications. Finally, research could be conducted to develop new treatments for MDMA abuse and addiction.
合成法
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is typically synthesized from safrole, a natural compound found in various plants, through a multi-step process that involves several chemical reactions. The first step involves the conversion of safrole to isosafrole, which is then oxidized to MDP2P (3,4-methylenedioxyphenyl-2-propanone) using reagents such as potassium permanganate or chromium trioxide. MDP2P is then reacted with benzyl chloride to yield this compound, or this compound.
特性
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-(phenylmethoxymethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-26-22-12-9-19(10-13-22)11-14-23(25)24-15-5-8-21(16-24)18-27-17-20-6-3-2-4-7-20/h2-4,6-7,9-10,12-13,21H,5,8,11,14-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKGIBDPRZXXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride](/img/structure/B2519769.png)
![3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2519772.png)

![4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B2519774.png)
![4-(Pyridine-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2519775.png)



![2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2519780.png)


![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B2519787.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2519790.png)